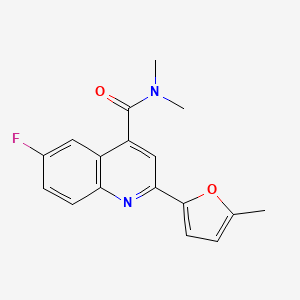

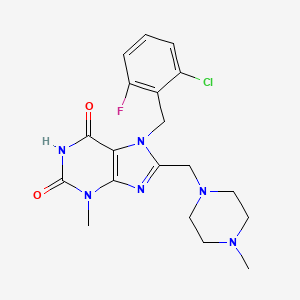

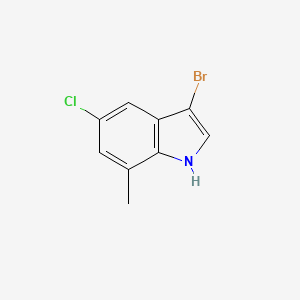

![molecular formula C13H15F3N2O2S2 B2549155 1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole CAS No. 868218-24-0](/img/structure/B2549155.png)

1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the alkylation of imidazole derivatives or the reaction of imidazole with sulfonyl-containing reagents. For instance, the synthesis of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives starts from substituted 1,2-phenylenediamine, indicating a multi-step synthetic route that could be adapted for the synthesis of the target compound . Additionally, the synthesis of 1-[2′-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole provides a method for introducing the ethylsulfonyl group into an imidazole ring .

Molecular Structure Analysis

The molecular structure of imidazole-based compounds is characterized by the presence of an imidazole ring, which can adopt different conformations and participate in various intermolecular interactions. For example, the liquid structure of 1-ethyl-3-methylimidazolium bis-(trifluoromethanesulfonyl) imide is highly structured with specific intermolecular interactions, as revealed by large-angle X-ray scattering and molecular dynamics simulations . This suggests that the target compound may also exhibit a well-defined molecular arrangement influenced by its imidazole core and substituents.

Chemical Reactions Analysis

Imidazole derivatives participate in a range of chemical reactions, often acting as ligands for metal ions or undergoing electrophilic substitution. The solvation of zinc ions in imidazole-based ionic liquids, for example, demonstrates the ability of these compounds to coordinate metal ions . The presence of a sulfonyl azide group in 2-ethylimidazole-1-sulfonyl azide indicates potential for use in azidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their ionic nature and the presence of substituents. The ionic liquid 1-ethyl-3-methylimidazolium trifluoromethylsulfonate exhibits changes in structure and physicochemical properties upon interaction with water and zinc ions . Similarly, the temperature-dependent viscosity, conductivity, and density of mixtures containing 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)azanide suggest that the target compound may also display significant changes in physical properties under different conditions .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Synthesis and Crystal Structure : Research has demonstrated the synthesis and crystal structure analysis of alkali and silver salts of sulfonated imidazoles, highlighting their potential for further chemical modifications and applications in materials science (Purdy et al., 2007).

- Ionic Liquids Crystallization : Studies on the in situ crystallization of ionic liquids with melting points below −25 °C have provided insights into their packing via interionic interactions, which could influence their applications in low-temperature processes (Choudhury et al., 2006).

Applications in Electrochemistry and Materials Science

- Electrochemical CO₂ Reduction : Research has shown that certain ionic liquids can modulate the electrochemical reduction of carbon dioxide, promoting the formation of carbon monoxide over other products, which could have implications for carbon capture technologies (Sun et al., 2014).

- Ionic Liquid-Based Electrolytes : Studies on ionic liquid-based electrolytes have highlighted their potential applications in lithium-ion batteries and supercapacitors, due to their large diffusion coefficients and wide temperature range stability (Sundari et al., 2022).

Novel Compounds and Potential Pesticidal Activity

- Synthesis of Novel Compounds : Research into the synthesis of novel compounds, such as derivatives of phenyl tribromomethyl sulfone, has explored their potential as active ingredients in herbicides and fungicides, indicating the broad applicability of this chemical framework in developing new pesticides (Borys et al., 2012).

Propiedades

IUPAC Name |

1-ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2S2/c1-2-22(19,20)18-8-7-17-12(18)21-9-10-3-5-11(6-4-10)13(14,15)16/h3-6H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURKUIGDBXRNEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

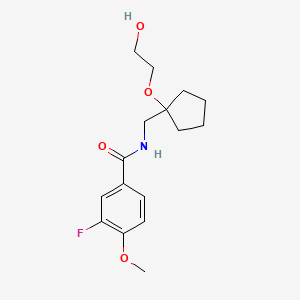

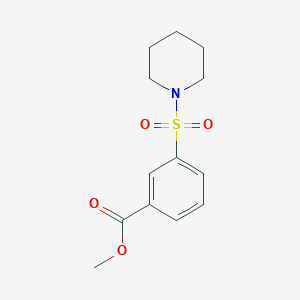

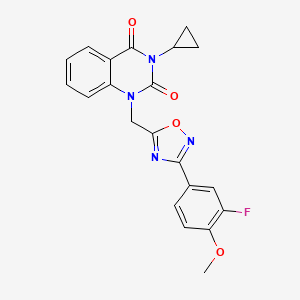

![3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2549078.png)

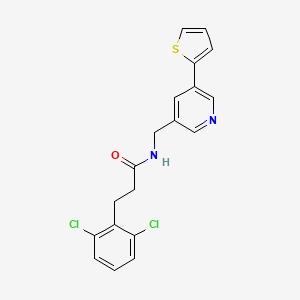

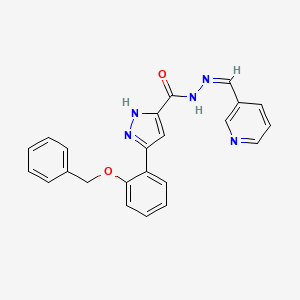

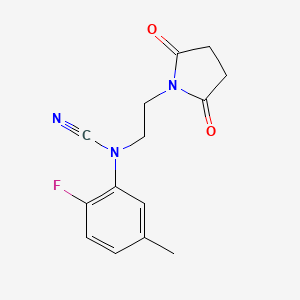

![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2549091.png)

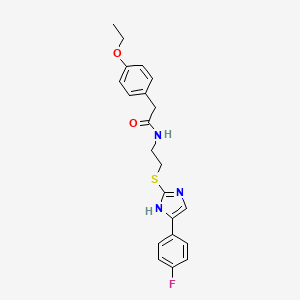

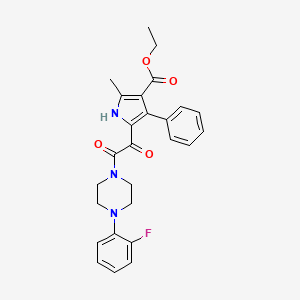

![(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid](/img/structure/B2549092.png)